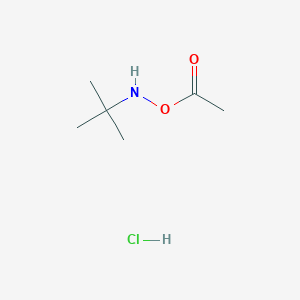

O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(tert-butylamino) acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(8)9-7-6(2,3)4;/h7H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIOQGVXNNMFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ONC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659821 | |

| Record name | 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851074-40-3 | |

| Record name | 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride

This guide provides a comprehensive overview of a plausible and chemically sound synthesis route for O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. The content is structured to provide not only a procedural methodology but also the underlying chemical principles and rationale for the experimental design, targeting researchers and professionals in drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a valuable reagent in organic synthesis, often utilized as a precursor for various chemical transformations. Its synthesis involves the acetylation of N-(tert-butyl)hydroxylamine. A critical challenge in the functionalization of hydroxylamines is the control of regioselectivity, specifically achieving selective O-acylation over N-acylation. This guide outlines a strategy that leverages the fundamental principle of pH control to direct the reaction towards the desired O-acetylated product. Under acidic conditions, the more basic nitrogen atom is protonated, diminishing its nucleophilicity and thereby favoring the acetylation of the hydroxyl group.

This document first details the synthesis of the precursor, N-(tert-butyl)hydroxylamine, followed by a proposed, detailed protocol for its selective O-acetylation and subsequent isolation as the hydrochloride salt.

Synthesis of the Precursor: N-(tert-butyl)hydroxylamine

A common and effective method for the preparation of N-(tert-butyl)hydroxylamine is the reduction of 2-methyl-2-nitropropane. This method is well-documented and provides a reliable source of the starting material for the subsequent acetylation step.[1]

Reaction Scheme

Experimental Protocol

A detailed protocol for the synthesis of N-t-Butylhydroxylamine has been described in the literature.[2] The following is a representative procedure:

-

A 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and an addition funnel.

-

95% ethanol (350 mL) is added to the flask and cooled to 10°C in an ice bath.[2]

-

2-Methyl-2-nitropropane (6.18 g, 0.060 mol) and zinc dust (5.89 g, 0.090 mol) are added to the flask.[2]

-

Glacial acetic acid (10.8 g, 0.180 mol) is added dropwise from the addition funnel, maintaining the reaction temperature below 15°C with vigorous stirring.[2]

-

After the addition is complete, the ice bath is removed, and the mixture is stirred for 3 hours at room temperature.[2]

-

The solvent is removed under reduced pressure.

-

Dichloromethane (50 mL) is added to the residue, and the mixture is filtered.

-

The collected solid (zinc acetate) is washed with two 25 mL portions of dichloromethane.[2]

-

The combined filtrate is transferred to a separatory funnel, and the aqueous layer is removed.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield N-(tert-butyl)hydroxylamine as a viscous liquid.[2]

Proposed Synthesis of this compound

The core of this guide is the selective O-acetylation of N-(tert-butyl)hydroxylamine. Based on established principles of chemoselective acylation, the following protocol is proposed.

Causality of Experimental Choices

The choice of an acidic environment is paramount for the success of this synthesis. By protonating the nitrogen atom of N-(tert-butyl)hydroxylamine, its nucleophilicity is significantly reduced, thus preventing N-acetylation. This allows the acetylating agent to react selectively with the less basic oxygen atom of the hydroxyl group. Acetyl chloride is chosen as the acetylating agent due to its high reactivity. The hydrochloride salt of the product is expected to be crystalline and can be conveniently isolated by precipitation from the reaction mixture with a non-polar solvent.

Reaction Mechanism

The proposed mechanism for the acid-catalyzed O-acetylation is illustrated below. The initial step involves the protonation of the nitrogen atom of N-(tert-butyl)hydroxylamine. The lone pair on the hydroxyl oxygen then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. Subsequent loss of a proton and elimination of chloride leads to the formation of the O-acetylated product.

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-(tert-butyl)hydroxylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise from the dropping funnel to the cooled solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add a non-polar solvent such as diethyl ether or hexane to the reaction mixture to induce precipitation of the hydrochloride salt.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound as a white to off-white solid. [3]

Purification and Characterization

The primary method of purification is recrystallization from a suitable solvent system if further purification is required after precipitation.

Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | A singlet around 1.2-1.4 ppm (9H, -C(CH₃)₃), a singlet around 2.1-2.3 ppm (3H, -COCH₃), and a broad singlet for the -NH₂⁺- proton. |

| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group, a signal for the methyl carbons of the tert-butyl group, a signal for the acetyl methyl carbon, and a signal for the carbonyl carbon. |

| IR (cm⁻¹) | A strong carbonyl stretch (C=O) around 1740-1760 cm⁻¹, N-H stretching bands, and C-H stretching bands. |

| Mass Spec. | The mass spectrum of the free base (C₆H₁₃NO₂) would show a molecular ion peak (M⁺) at m/z = 131.09. |

Safety and Handling

-

N-(tert-butyl)hydroxylamine hydrochloride: May cause skin and eye irritation. [4]* Acetyl Chloride: Corrosive, flammable, and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. All manipulations should be performed in a fume hood away from ignition sources.

References

Sources

"O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride" chemical properties

An In-depth Technical Guide to O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride

Foreword: Navigating the Hydroxylamine Landscape

In the intricate world of synthetic chemistry, precision in molecular architecture is paramount. This compound (CAS 851074-40-3) emerges as a specialized reagent, offering a unique combination of steric hindrance and controlled reactivity. This guide is designed for the discerning researcher and drug development professional, providing a comprehensive overview of its chemical properties, reactivity, and safe handling. It is critical to distinguish this compound from its close relatives, N-tert-butylhydroxylamine hydrochloride and O-tert-butylhydroxylamine hydrochloride, as their reactivity profiles and applications differ significantly. This document focuses exclusively on the O-acetyl derivative, a key intermediate for the synthesis of complex molecules in medicinal and agrochemical research.[1]

Core Physicochemical & Spectroscopic Profile

This compound is a white to off-white crystalline powder. It is typically supplied at purities of 97% or greater.[1] Due to its potential reactivity and hygroscopicity, careful storage is essential for maintaining its integrity.

Key Properties Summary

The following table summarizes the known physical and chemical identifiers for this compound. It is important to note that while extensive data exists for related compounds, specific experimental values for properties like the melting point of this exact molecule are not widely published.

| Property | Value | Source(s) |

| CAS Number | 851074-40-3 | |

| Molecular Formula | C₆H₁₄ClNO₂ | |

| Molecular Weight | 167.64 g/mol | |

| IUPAC Name | 2-[(acetyloxy)amino]-2-methylpropane hydrochloride | |

| Appearance | White to Almost white powder/crystal | |

| Purity | ≥97% | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Structural Representation

The structure features a central nitrogen atom bonded to a sterically demanding tert-butyl group and an oxygen atom, which is in turn acetylated. The hydrochloride salt form enhances its stability and handling characteristics as a solid.

Caption: Structure of this compound.

Predicted Spectroscopic Signature

-

¹H NMR:

-

A sharp singlet integrating to 9 protons, expected around δ 1.2-1.4 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A sharp singlet integrating to 3 protons, expected around δ 2.0-2.2 ppm, from the acetyl (CH₃CO) group.

-

A broad singlet, corresponding to the N-H proton of the hydrochloride salt, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on solvent and concentration.

-

-

¹³C NMR:

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methyl carbons of the tert-butyl group.

-

A signal for the methyl carbon of the acetyl group.

-

A signal for the carbonyl carbon (C=O) of the acetyl group, expected to be the most downfield signal.

-

Synthesis and Plausible Manufacturing Workflow

Detailed manufacturing protocols for this compound are proprietary. However, a chemically sound and logical synthesis can be proposed based on established organic chemistry principles. The most direct route involves the acetylation of N-tert-butylhydroxylamine hydrochloride.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol represents a robust, self-validating laboratory-scale synthesis.

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add N-tert-butylhydroxylamine hydrochloride (1.0 eq). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen).

-

Causality: The starting material and product can be sensitive to atmospheric moisture and oxygen; an inert atmosphere prevents side reactions and degradation.

-

-

Dissolution: Add a suitable anhydrous aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), via syringe to dissolve or suspend the starting material.

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Causality: Acetylation is an exothermic reaction. Cooling is a critical control measure to prevent overheating, which could lead to decomposition or the formation of byproducts.

-

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise while stirring.

-

Causality: The base is required to neutralize the HCl salt of the starting material, liberating the free hydroxylamine for reaction. A slight excess ensures complete neutralization.

-

-

Acetylation: Slowly add the acetylating agent, such as acetic anhydride (1.05 eq), dropwise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Dropwise addition helps to control the reaction's exothermicity. TLC monitoring provides a real-time validation of reaction progress, preventing unnecessarily long reaction times or premature workup.

-

-

Quenching & Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water and brine.

-

Causality: The bicarbonate quench neutralizes any remaining acid and acetylating agent. The washes remove water-soluble impurities and salts.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure hydrochloride salt.

Reactivity and Synthetic Utility

The primary utility of this compound lies in its function as a stable, solid precursor for introducing the N-tert-butoxyamino moiety into molecules. The O-acetyl group serves as a protecting group that can be removed under specific conditions, or it can function as a leaving group in certain nucleophilic substitution reactions.

Its key value proposition for drug development is the introduction of the N-O linkage, which is an important isostere for other functional groups and can modulate a molecule's pharmacokinetic properties, such as metabolic stability and cell permeability.

Caption: General reactivity pathway with a nucleophile.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Profile

The compound is classified with the following hazards:[2]

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Handling and PPE

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of the powder.[3]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

-

Skin and Body: Wear a lab coat, long pants, and closed-toe shoes.

-

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents and moisture.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to maximize shelf-life and prevent degradation.

References

- Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. (2026, January 8). Self-published.

- This compound Safety Data Sheet. (2025, November 6). Sigma-Aldrich.

- A new type of N-tert-butyl hydroxylamine salt.

-

O-tert-butylhydroxylamine hydrochloride. PubChem, National Center for Biotechnology Information.[Link]

-

Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N-O Bond Formation. Organic Chemistry Portal.[Link]

- Salts of N-tert-butylhydroxylamine.

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.[Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications, Organic Letters.[Link]

-

Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. ResearchGate.[Link]

-

This compound Product Page. Chemicalbridge.[Link]

- Method for the preparation of N-ethylhydroxylamine hydrochloride.

Sources

An In-Depth Technical Guide to O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride: A Versatile Reagent for Amine Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Amine Modification

In the intricate world of organic synthesis, particularly within pharmaceutical and agrochemical research, the precise modification of functional groups is paramount. Among these transformations, the acetylation of amines to form amides is a fundamental and frequently employed reaction. This conversion serves numerous purposes, from installing protecting groups to altering the biological activity of a molecule. While a variety of acetylating agents are available, each possesses a unique profile of reactivity, selectivity, and compatibility with other functional groups. This guide provides a comprehensive technical overview of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride (CAS Number: 851074-40-3), a reagent increasingly recognized for its utility in the efficient and clean acetylation of amines.[1][2][3][4] We will delve into its chemical properties, synthesis, reaction mechanisms, and practical applications, offering insights to researchers seeking to leverage its advantages in their synthetic endeavors.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical and chemical characteristics is essential for its effective use in the laboratory. This compound is a white to almost white crystalline powder, a physical form that lends itself to straightforward handling and weighing. Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 851074-40-3 | [5] |

| Molecular Formula | C₆H₁₄ClNO₂ | [5][6] |

| Molecular Weight | 167.64 g/mol | [5] |

| Physical Form | White to almost white powder/crystal | [6] |

| Purity | Typically >98.0% | [1][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

While specific data on melting point, boiling point, and detailed solubility in various organic solvents for this compound are not extensively documented in readily available literature, information on the closely related compound, O-tert-butylhydroxylamine hydrochloride (CAS 39684-28-1), can provide some useful context. For instance, O-tert-butylhydroxylamine hydrochloride has a melting point of approximately 155 °C (with decomposition) and is soluble in water.

Synthesis of this compound: A Practical Approach

A robust and reproducible synthetic protocol is crucial for the accessibility of any chemical reagent. While a specific, peer-reviewed synthesis for this compound is not prominently detailed in the literature, a general and effective method for the preparation of O-substituted hydroxylamines provides a logical and adaptable pathway.[2] This approach involves a two-step sequence starting from a suitable alcohol, as outlined below.

Conceptual Synthesis Workflow

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol (Adapted from a General Method)

Step 1: Synthesis of O-(tert-Butyl)-N-(tert-butoxycarbonyl)hydroxylamine

-

To a solution of tert-butanol in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine at 0 °C.

-

Slowly add methanesulfonyl chloride and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction mixture to isolate the crude tert-butyl mesylate.

-

In a separate flask, dissolve tert-butyl N-hydroxycarbamate in an appropriate solvent (e.g., THF) and add a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU).

-

Add the crude tert-butyl mesylate to this mixture and stir at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography to yield O-(tert-Butyl)-N-(tert-butoxycarbonyl)hydroxylamine.

Step 2: Synthesis of this compound

-

Dissolve the O-(tert-Butyl)-N-(tert-butoxycarbonyl)hydroxylamine in a suitable solvent and treat with a strong acid, such as trifluoroacetic acid, to remove the Boc protecting group.

-

After deprotection is complete, neutralize the reaction mixture and extract the free O-(tert-butyl)hydroxylamine.

-

Dissolve the crude O-(tert-butyl)hydroxylamine in a solvent like dichloromethane and cool to 0 °C.

-

Add a base, such as pyridine, followed by the slow addition of acetyl chloride.

-

Allow the reaction to proceed to completion, then perform an aqueous workup to isolate the crude O-Acetyl-N-(tert-butyl)hydroxylamine.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain this compound.

Reaction Mechanisms and Applications in Organic Synthesis

The primary utility of this compound lies in its function as a mild and effective acetylating agent for primary and secondary amines.[2][4]

Mechanism of Amine Acetylation

The acetylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetyl group. This is followed by the departure of the N-(tert-butyl)hydroxylamine leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid that is part of the reagent and the proton generated from the amine during the reaction.

Caption: Mechanism of amine acetylation.

Key Advantages in Synthesis

-

Mild Reaction Conditions: Acetylations using this reagent can often be performed at or below room temperature, which is advantageous for substrates containing sensitive functional groups.

-

Good Leaving Group: The N-(tert-butyl)hydroxylamine generated as a byproduct is relatively stable and water-soluble, facilitating its removal during reaction workup.

-

High Purity of Products: The clean nature of the reaction often leads to high yields of the desired amide with minimal side products.[1]

Illustrative Experimental Protocol: Acetylation of a Primary Amine

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 - 1.5 eq).

-

Add this compound (1.1 - 1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N-acetylated amine.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples in the peer-reviewed literature detailing the use of this compound in the synthesis of named drug molecules are not readily found, its role as a key intermediate and acetylating agent is highlighted in the context of medicinal chemistry and agrochemical formulation.[1][3] The ability to perform clean and selective acetylations is critical in the multi-step synthesis of complex bioactive molecules. The tert-butyl group on the hydroxylamine leaving group can also impart favorable solubility properties to reaction intermediates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the available safety data for the compound and its close analogs, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from heat and incompatible materials.[6] The recommended storage temperature is between 2-8°C.[6]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[7]

-

Skin: Wash off immediately with soap and plenty of water.[7]

-

Ingestion: If swallowed, seek immediate medical attention.[7]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent for the acetylation of amines in organic synthesis. Its ease of handling as a crystalline solid, coupled with its ability to effect clean and efficient acetylations under mild conditions, makes it an attractive choice for researchers in both academic and industrial settings. While further studies documenting its full range of applications and reactivity are anticipated, the foundational information presented in this guide provides a solid framework for its successful implementation in the synthesis of novel compounds, particularly in the fields of drug discovery and agrochemical development.

References

- Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. (2026, January 8). Self-published.

-

Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. [Link]

-

This compound. Arctom.[Link]

-

This compound. Abound.[Link]

-

AB261227 | CAS 851074-40-3. abcr Gute Chemie.[Link]

-

Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications.[Link]

-

O-Acetyl-N-tert-butylhydroxylamine Hydrochloride. Synova.[Link]

-

Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.[Link]

- Hydroxylamine synthesis method.

-

4 - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

This compound. Chemicalbridge.[Link]

-

Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central.[Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PubMed Central.[Link]

-

Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. Self-published.[Link]

-

Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.[Link]

-

Acetylation of alcohols and amines under visible light irradiation: diacetyl as an acylation reagent and photosensitizer. Organic Chemistry Frontiers (RSC Publishing).[Link]

-

A novel transformation of primary amines to N-monoalkylhydroxylamines. Elsevier.[Link]

-

O-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777906. PubChem.[Link]

- A new type of N-tert-butyl hydroxylamine salt.

-

Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PubMed Central.[Link]

-

Hydroxylamine synthesis by oxidation. Organic Chemistry Portal.[Link]

-

Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed.[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. aboundchem.com [aboundchem.com]

- 6. O-Acetyl-N-tert-butylhydroxylamine Hydrochloride CAS#: 851074-40-3 [chemicalbook.com]

- 7. fishersci.at [fishersci.at]

The Dual Nature of Reactivity: A Technical Guide to the Mechanism of Action of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride is a versatile reagent in modern organic synthesis, primarily recognized for its role as an electrophilic aminating agent. This guide provides an in-depth exploration of its mechanism of action, moving beyond a superficial overview to dissect the nuanced electronic and steric factors that govern its reactivity. We will delve into the fundamental principles of N-O bond activation, the dual role of this compound as both an oxidant and a nitrogen transfer agent, and its practical applications in key synthetic transformations. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Introduction: Unveiling a Powerful Synthetic Tool

This compound has emerged as a valuable asset in the synthetic chemist's toolkit, particularly for the construction of carbon-nitrogen bonds. Its utility stems from the inherent reactivity of the O-acyl hydroxylamine functionality, which provides a pathway for the electrophilic transfer of a nitrogen-containing moiety. This guide will illuminate the core principles that underpin its mechanism of action, providing a framework for its rational application in complex molecule synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 851074-40-3 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO₂ | |

| Molecular Weight | 167.64 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Storage | 2-8°C, under inert atmosphere |

The Core Mechanism: A Tale of N-O Bond Lability

The central theme in the mechanism of action of this compound is the strategic weakening and cleavage of the nitrogen-oxygen (N-O) bond. This lability is the key to unlocking its potent reactivity.

The Role of the Acetyl Group: Inductive Weakening of the N-O Bond

The acetyl group (CH₃CO-) plays a critical electronic role in activating the molecule. As an electron-withdrawing group, it pulls electron density away from the adjacent oxygen atom via the inductive effect. This polarization of the N-O bond makes it more susceptible to cleavage, transforming the otherwise stable hydroxylamine into a reactive electrophilic species.[3][4]

Dual Reactivity: Oxidant and Nitrogen Transfer Agent

Groundbreaking mechanistic studies have revealed that O-acyl hydroxylamines, as a class, exhibit a fascinating dual reactivity.[3][4] They can function as both:

-

Potent Oxidants: In the presence of a suitable reducing agent, such as a low-valent transition metal (e.g., Fe(II)), the O-acyl hydroxylamine can act as an oxidant, accepting an electron to facilitate the cleavage of the N-O bond. This process typically involves an outer-sphere electron transfer.[3][4]

-

Nitrogen Transfer Agents: Following the initial activation (either through oxidation or by reaction with a nucleophile), the molecule is primed to deliver the nitrogen-containing fragment to a substrate.

This dual reactivity is the cornerstone of its utility in a wide range of synthetic transformations.

The Amination Pathway: A Step-by-Step Mechanistic Look

One of the most significant applications of this compound is in electrophilic amination reactions. The general mechanism can be conceptualized as follows:

Step 1: Activation of the N-O Bond The reaction is typically initiated by a Lewis acid or a transition metal catalyst. This coordination further polarizes and weakens the N-O bond, making the nitrogen atom more electrophilic.

Step 2: Nucleophilic Attack A nucleophile (e.g., an organometallic reagent, an enolate, or an electron-rich aromatic ring) attacks the electrophilic nitrogen atom.

Step 3: N-O Bond Cleavage and Product Formation This nucleophilic attack leads to the cleavage of the weakened N-O bond, with the acetate group acting as a leaving group. A new carbon-nitrogen bond is formed, resulting in the aminated product.

Below is a visual representation of this generalized amination pathway.

Sources

- 1. This compound,851074-40-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. O-叔丁基羟胺 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Selective N-Acetylation of Amines: Principles, Protocols, and the Potential of Novel Reagents

This guide provides an in-depth exploration of selective N-acetylation, a critical chemical transformation in pharmaceutical and life sciences research. We will delve into the core principles governing selectivity, detail established protocols, and evaluate the potential of emerging reagents, including O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower researchers in their experimental design.

The Strategic Importance of Selective Acetylation

Acetylation, the introduction of an acetyl group (CH₃CO), is a fundamental tool in organic synthesis.[1][2] It is widely used to protect amine functionalities, modify the properties of bioactive molecules, and is a key post-translational modification in proteins.[1][2] The primary challenge in complex molecules lies in achieving chemoselectivity : acetylating a specific amine (typically a primary amine) in the presence of other nucleophilic groups, such as hydroxyls (-OH) or other amines.

Uncontrolled acetylation can lead to a mixture of products, complicating purification and reducing the yield of the desired compound. This guide focuses on strategies to achieve selective N-acetylation, a cornerstone of modern drug development and proteomics.

Core Principles of Selective N-Acetylation

The selectivity of an acetylation reaction is governed by the relative nucleophilicity of the functional groups present in the substrate and the reactivity of the acetylating agent. Primary amines are generally more nucleophilic than hydroxyl groups, providing a basis for selectivity. However, in complex molecules, steric hindrance and electronic effects can modulate this reactivity.

Key strategies to enhance selectivity include:

-

pH Control: The nucleophilicity of amines is highly pH-dependent. At acidic pH, amines are protonated to form non-nucleophilic ammonium salts. By carefully controlling the pH, it is possible to modulate the relative reactivity of different amino groups. For instance, the α-amino group of a peptide is typically more acidic (lower pKa) than the ε-amino group of a lysine residue, allowing for selective acetylation at neutral or slightly acidic pH.[3]

-

Reagent Choice: The choice of acetylating agent is paramount. Highly reactive reagents like acetyl chloride can lead to poor selectivity.[4] Milder reagents, such as acetic anhydride or N-hydroxysuccinimide (NHS) esters, offer better control.[5][6][7]

-

Reaction Conditions: Temperature and reaction time are critical parameters. Lower temperatures can slow down the reaction rate and enhance selectivity towards the more reactive functional group.[3]

This compound: A Profile

This compound is a commercially available reagent with potential for use in selective acetylation.[8][9][10][]

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂ | [9] |

| Molecular Weight | 167.64 g/mol | [9] |

| Appearance | White to off-white powder | [9][12] |

| CAS Number | 851074-40-3 | [9][10][] |

While specific, detailed applications in selective acetylation are not extensively documented in peer-reviewed literature, its structure suggests a potential mechanism as a controlled acetylating agent. The N-O bond in hydroxylamine derivatives can be cleaved, and the bulky tert-butyl group may provide steric hindrance that influences selectivity.[13] The hydrochloride salt form ensures stability and ease of handling.[12][14]

Hypothesized Mechanism of Action:

The proposed mechanism involves the nucleophilic attack of a primary amine on the acetyl group of O-Acetyl-N-(tert-butyl)hydroxylamine. The N-tert-butylhydroxylamine moiety would act as a leaving group. The selectivity would be driven by the inherent higher nucleophilicity of the primary amine over other functional groups under optimized reaction conditions.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Acetylation - Wikipedia [en.wikipedia.org]

- 3. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 851074-40-3 [sigmaaldrich.com]

- 10. This compound,851074-40-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride: A Technical Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride (CAS No. 851074-40-3) is a versatile reagent increasingly utilized in organic synthesis, medicinal chemistry, and polymer science.[1][2] Its efficacy as a synthetic intermediate is predicated on its purity and stability. However, like many hydroxylamine derivatives, its stability is not absolute and is influenced by environmental factors such as temperature, moisture, and pH. This guide provides a comprehensive technical overview of the stability profile of this compound, offering field-proven insights into its optimal storage, handling, and stability assessment to ensure its integrity and performance in critical research and development applications.

Introduction and Physicochemical Profile

This compound is a key synthetic building block, valued for its role in creating complex nitrogen-containing molecules.[3] Its structure, featuring an acetylated hydroxylamine moiety, imparts specific reactivity that is harnessed in pharmaceutical and agrochemical research.[2] Understanding its fundamental properties is the first step toward ensuring its effective use.

The compound is typically supplied as a white to off-white crystalline powder.[4] Key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 851074-40-3 | |

| Molecular Formula | C₆H₁₄ClNO₂ | |

| Molecular Weight | 167.64 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [4] |

| Melting Point | 150-156 °C | [1] |

| Purity (Typical) | ≥97% | [4] |

| Recommended Storage | 2-8 °C, under inert atmosphere | [4] |

Core Stability Profile & Degradation Pathways

The stability of this compound is governed by its chemical structure. The presence of an ester linkage and the inherent nature of the hydroxylamine group make it susceptible to specific degradation pathways.

Thermal Stability

Hydroxylamine and its derivatives are known for their thermal instability, with the potential for energetic, exothermic decomposition.[5] Studies on related hydroxylamine salts show decomposition onset temperatures can be as low as 48-82°C for some derivatives, often leading to multi-step reactions that can be autocatalytic.[1][6]

Hydrolytic Stability

The most probable and significant degradation pathway under typical laboratory conditions is the hydrolysis of the acetyl ester bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The process yields N-(tert-butyl)hydroxylamine hydrochloride and acetic acid as byproducts.

This degradation is critically important for two reasons:

-

Loss of Potency: The hydrolysis consumes the active reagent, leading to lower-than-expected yields or incomplete reactions in subsequent synthetic steps.

-

Altered Reactivity: The degradation product, N-(tert-butyl)hydroxylamine, possesses a different reactivity profile than its acetylated precursor, potentially leading to the formation of unintended side products.

A diagram of the proposed primary hydrolytic degradation pathway is presented below.

Caption: Proposed primary degradation via hydrolysis.

Chemical Incompatibilities

To preserve the integrity of the compound, direct contact with the following substance classes should be avoided:

-

Strong Oxidizing Agents: Can lead to rapid, potentially hazardous reactions.

-

Strong Bases: Will accelerate the hydrolysis of the acetyl group and may deprotonate the hydrochloride salt, leading to the free base which may have different stability characteristics.

-

Strong Acids: While the compound is a hydrochloride salt, exposure to strong, hot acids could promote accelerated hydrolysis or other decomposition reactions.[7]

-

Metals: The parent compound, hydroxylamine hydrochloride, is known to be potentially corrosive to metals.[8] While this specific derivative may be different, it is prudent to avoid storage in metal containers as a precaution.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system for ensuring the compound's stability. The causality behind these recommendations is directly linked to mitigating the degradation pathways discussed above.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale (Causality) |

| Temperature | 2-8 °C | To minimize the rate of thermal decomposition and slow down potential hydrolytic degradation. Low temperatures reduce the kinetic energy of the molecules, making degradation reactions less favorable. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent exposure to atmospheric moisture, which is the key reactant in the hydrolytic degradation pathway. It also displaces oxygen, preventing potential oxidative degradation. |

| Container | Tightly Sealed, Non-metallic | Prevents ingress of moisture and air. Use of glass or compatible polymer containers avoids potential corrosion or catalytic decomposition that can be caused by metals.[8] |

| Light | Store in a dark location | Although specific photostability data is unavailable, protection from light is a standard best practice to prevent photochemical degradation. |

Handling Workflow

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: Whenever possible, handle the solid in a glove box or glove bag under an inert atmosphere.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Promptly and securely reseal the container after dispensing.

-

Solution Preparation: Prepare solutions immediately before use. If solutions must be stored, they should be kept cold (2-8°C) for the shortest possible duration and blanketed with an inert gas.

Analytical Methodology for Stability Assessment

To quantitatively assess the purity and stability of this compound, a stability-indicating analytical method is required. Such a method must be able to resolve the intact compound from its potential degradation products and impurities.[9][10] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the technique of choice for this purpose.[9]

The following section outlines a robust, step-by-step protocol for developing and implementing such a method, based on established principles for analyzing small organic molecules.[7][8][11]

Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its primary hydrolytic degradant, N-(tert-butyl)hydroxylamine.

A. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for small polar molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine-containing analytes. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution ensures that both the more polar degradant and the parent compound are eluted with good peak shape in a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Wavelength suitable for detecting compounds with limited chromophores. |

| Injection Vol. | 10 µL | A typical injection volume. |

B. Forced Degradation Study (Method Validation)

To prove the method is "stability-indicating," the drug substance is intentionally degraded under stressed conditions.[10]

-

Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.

-

Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of ~100 µg/mL.

-

Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve and dilute to a final concentration of ~100 µg/mL.

C. Analysis and Acceptance Criteria

-

Inject an unstressed sample and each of the stressed samples into the HPLC system.

-

System Suitability: The unstressed sample should yield a sharp, symmetrical peak for the parent compound.

-

Specificity: The chromatograms from the stressed samples should show a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products. There should be baseline resolution between the parent peak and the major degradant peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, confirming that the parent peak in the stressed samples is spectrally pure and not co-eluting with any degradants.

Workflow for a Formal Stability Study

The diagram below outlines the logical flow for conducting a formal stability study on a batch of this compound.

Caption: Workflow for a formal stability study.

Conclusion

This compound is a valuable synthetic reagent whose utility is directly tied to its chemical integrity. Its primary stability liabilities are susceptibility to thermal and hydrolytic degradation. The causality is clear: heat provides the energy for decomposition, while moisture provides the reactant for hydrolysis. By implementing a self-validating system of stringent storage conditions—specifically refrigeration (2-8°C) under an inert, dry atmosphere—and careful handling, researchers can effectively mitigate these risks. For applications requiring quantitative assurance of purity, the implementation of a validated, stability-indicating HPLC method is essential for quality control and for establishing a reliable shelf-life for the material.

References

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride. Link

-

Sharma, P., Kumar, N., Singh, R., Singh, G., & Singh, S. (2021). Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment. Drug Testing and Analysis. Link

-

Sigma-Aldrich. (n.d.). This compound | 851074-40-3. Link

-

TCI Chemicals. (2025). SAFETY DATA SHEET - O-(tert-Butyl)hydroxylamine Hydrochloride. Link

-

Fisher Scientific. (2023). SAFETY DATA SHEET - N-(tert-Butyl)hydroxylamine hydrochloride. Link

-

Chem-Impex. (n.d.). O-Acetyl- N-tert-butylhydroxylamine hydrochloride. Link

-

Wang, Q., et al. (2020). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. ResearchGate. Link

-

Salzano, E., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials. Link

-

Wu, S., et al. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Link

-

Chem-Impex. (n.d.). O-Acetyl- N-tert-butylhydroxylamine hydrochloride. Link

-

Sigma-Aldrich. (n.d.). This compound | 851074-40-3. Link

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.

-

Synova (Tianjin) Chemical Technology Co., Ltd. (n.d.). O-Acetyl-N-tert-butylhydroxylamine Hydrochloride. Link

-

Santa Cruz Biotechnology. (n.d.). O-tert-Butylhydroxylamine hydrochloride. Link

-

ChemicalBook. (n.d.). O-Acetyl-N-tert-butylhydroxylamine Hydrochloride | 851074-40-3. Link

-

X-Mol. (2024). Procuring O-Acetyl-N-tert-butylhydroxylamine HCl: A Guide for R&D Professionals. Link

-

PubChem. (n.d.). O-tert-butylhydroxylamine hydrochloride. Link

-

Sigma-Aldrich. (n.d.). O-tert-Butylhydroxylamine hydrochloride, ≥99.0% (AT). Link

-

Al-Aani, H., & Fuloria, N. K. (2021). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Link

-

Chemicalbridge. (n.d.). This compound. Link

-

A2B Chem. (n.d.). O-Acetyl-N-tert-butylhydroxylamine Hydrochloride, 1G. Link

-

BLD Pharmatech (via Sigma-Aldrich). (n.d.). This compound | 851074-40-3. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6512143B1 - Salts of N-tert-butylhydroxylamine - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 851074-40-3 [sigmaaldrich.com]

- 5. A detailed kinetic model for the thermal decomposition of hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. questjournals.org [questjournals.org]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

A Spectroscopic and Structural Elucidation of O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride (CAS No: 851074-40-3), a key reagent in synthetic organic chemistry.[1] In the absence of extensive publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer an in-depth exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering valuable insights into the structural verification and analytical characterization of this important molecule.

Introduction: The Chemical Identity and Significance

This compound is a stable, crystalline solid that serves as a versatile building block in organic synthesis.[2] Its structure combines a bulky tert-butyl group, a hydroxylamine moiety, and an acetyl group, offering a unique combination of steric and electronic properties. This compound and its analogues are utilized in the synthesis of a variety of biologically active molecules and complex organic structures. Understanding its spectral properties is paramount for reaction monitoring, quality control, and unequivocal structure confirmation.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) is expected to exhibit three distinct signals:

-

A singlet corresponding to the tert-butyl protons: This signal, integrating to nine protons, will appear as a sharp singlet due to the magnetic equivalence of the three methyl groups. Its chemical shift is anticipated to be in the range of 1.2-1.5 ppm .

-

A singlet for the acetyl methyl protons: This signal, integrating to three protons, will also be a singlet. Its proximity to the carbonyl group will shift it downfield compared to the tert-butyl protons, likely in the region of 2.0-2.3 ppm .

-

A broad singlet for the N-H proton: As a hydrochloride salt, the amine nitrogen will be protonated. This proton is exchangeable and will likely appear as a broad singlet at a downfield chemical shift, potentially in the range of 9.0-11.0 ppm , depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Integration | Predicted Chemical Shift (ppm) | Rationale |

| C(CH₃)₃ | Singlet | 9H | 1.2-1.5 | Shielded aliphatic protons of the tert-butyl group. |

| COCH₃ | Singlet | 3H | 2.0-2.3 | Deshielded by the adjacent carbonyl group. |

| NH | Broad Singlet | 1H | 9.0-11.0 | Acidic proton on the protonated nitrogen. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals corresponding to the unique carbon environments in the molecule:

-

The tert-butyl methyl carbons: A single resonance is expected for the three equivalent methyl carbons of the tert-butyl group, likely appearing in the range of 25-30 ppm .

-

The quaternary tert-butyl carbon: This carbon will be observed further downfield due to its substitution pattern, estimated to be in the 55-60 ppm region.

-

The acetyl methyl carbon: The carbon of the acetyl methyl group is expected to resonate in the range of 20-25 ppm .

-

The carbonyl carbon: The carbonyl carbon of the acetyl group will be the most deshielded, with a predicted chemical shift in the 168-172 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C(CH₃)₃ | 25-30 | Shielded aliphatic carbons. |

| C(CH₃)₃ | 55-60 | Quaternary carbon attached to nitrogen. |

| COCH₃ | 20-25 | Carbon of the acetyl methyl group. |

| C=O | 168-172 | Deshielded carbonyl carbon. |

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2800-3200 | Broad, Strong | N-H stretch | Ammonium salt |

| ~2970 | Medium-Strong | C-H stretch (asymmetric) | tert-butyl |

| ~2870 | Medium | C-H stretch (symmetric) | tert-butyl |

| ~1740-1760 | Strong | C=O stretch | Ester |

| ~1370 & ~1390 | Medium | C-H bend (gem-dimethyl) | tert-butyl |

| ~1230 | Strong | C-O stretch | Ester |

| ~1050 | Medium | N-O stretch | Hydroxylamine derivative |

The presence of a strong absorption around 1740-1760 cm⁻¹ is a key diagnostic for the ester carbonyl group. The broad band in the 2800-3200 cm⁻¹ region is characteristic of the N-H stretching vibration in the ammonium hydrochloride salt.

Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

The molecular weight of the free base, O-Acetyl-N-(tert-butyl)hydroxylamine, is 131.18 g/mol . The hydrochloride salt has a molecular weight of 167.64 g/mol .[3]

Predicted Fragmentation Pathway

Under EI-MS conditions, the molecular ion of the free base ([M]⁺˙ at m/z 131) may be observed. Key fragmentation pathways are predicted as follows:

-

Loss of the tert-butyl radical: A primary fragmentation would be the cleavage of the N-C bond to lose a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion at m/z 74 .

-

Loss of the acetyl group: Cleavage of the O-C bond of the ester can lead to the loss of an acetyl radical (•COCH₃) or ketene (CH₂=C=O), giving rise to fragment ions at m/z 88 or m/z 89 , respectively.

-

Formation of the tert-butyl cation: A stable tert-butyl cation at m/z 57 is a very common and often base peak in the mass spectra of compounds containing this moiety.

-

Formation of the acetyl cation: An acylium ion at m/z 43 from the acetyl group is also a probable fragment.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols: A General Approach

While specific instrument parameters will vary, the following provides a general methodology for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. Electrospray ionization (ESI) would be a softer ionization technique to observe the protonated molecule of the free base.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

Synthesis Overview

A general method for the preparation of O-substituted hydroxylamines involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection. For instance, N-hydroxyphthalimide or a similar reagent can be alkylated with a suitable tert-butyl source, followed by further functionalization and deprotection to yield the desired product. A plausible synthetic route could involve the acetylation of N-(tert-butyl)hydroxylamine.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with analogous structures, we have outlined the expected NMR, IR, and MS data. These predictions offer a robust framework for scientists to confirm the identity and purity of this reagent in their research and development endeavors. The provided general experimental protocols serve as a starting point for the empirical validation of these spectral features.

References

[4] PubChem. O-tert-butylhydroxylamine hydrochloride. National Center for Biotechnology Information. [Link].

[5] PubChem. N-tert-butylhydroxylamine hydrochloride. National Center for Biotechnology Information. [Link].

[6] Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.

Sources

- 1. This compound,851074-40-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. This compound | 851074-40-3 [sigmaaldrich.cn]

- 3. scbt.com [scbt.com]

- 4. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 5. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 6. O-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of Hydroxylamine Derivatives in Modern Peptide Synthesis

Introduction: Situating O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride in Peptide Chemistry

In the landscape of peptide synthesis, a vast arsenal of reagents is available to facilitate the precise and efficient assembly of amino acid building blocks. While common coupling agents and protecting groups are well-documented, the exploration of novel reagents with unique reactivity profiles is a continuous endeavor. This document addresses the compound This compound (CAS 851074-40-3).

However, its chemical structure—possessing an O-acetylated hydroxylamine with a sterically hindering tert-butyl group—allows for an expert analysis of its potential reactivity and a broader discussion on the well-established roles of related hydroxylamine derivatives in advanced peptide synthesis. This guide will, therefore, provide researchers, scientists, and drug development professionals with a detailed exploration of the foundational chemistries where hydroxylamine functionalities are pivotal, offering both theoretical insights and field-proven protocols.

PART 1: The Chemistry of Hydroxylamines in Peptide Science

Hydroxylamine derivatives are a versatile class of compounds whose unique nucleophilicity and reactivity have been harnessed for specialized applications in peptide and protein chemistry. Their primary roles deviate from standard amide bond formation and venture into the realm of chemoselective ligations and the synthesis of modified peptides.

The α-Ketoacid-Hydroxylamine (KAHA) Ligation: A Powerful Tool for Protein Synthesis

A significant application of hydroxylamine chemistry in peptide synthesis is the α-ketoacid-hydroxylamine (KAHA) ligation. This reaction enables the coupling of two unprotected peptide segments in an aqueous, acidic environment, which is a substantial advantage for the synthesis of large proteins that may be difficult to assemble using traditional solid-phase peptide synthesis (SPPS) alone.[1]

The core of the KAHA ligation is the formation of an amide bond between a peptide fragment bearing an N-terminal hydroxylamine and another fragment with a C-terminal α-ketoacid.[1] This process circumvents the need for activating agents, minimizing potential side reactions and racemization.

Mechanism of KAHA Ligation:

The reaction proceeds through a favorable intramolecular rearrangement, leading to a stable amide bond. A key advantage is its biocompatibility, allowing for ligations to occur under conditions that preserve the delicate structures of complex peptides and proteins.

Caption: Workflow of the α-Ketoacid-Hydroxylamine (KAHA) Ligation.

Synthesis of N-Hydroxy Peptides

O-tert-Butylhydroxylamine hydrochloride has been utilized in the preparation of N-tert-butoxyamino acids, which serve as essential substrates for the synthesis of N-hydroxy peptides. N-hydroxy peptides are of interest due to their presence in some natural products and their potential as enzyme inhibitors.

PART 2: Synthesis of N-Terminal Peptide Hydroxylamines for Ligation

The generation of a peptide with an N-terminal hydroxylamine is a prerequisite for the KAHA ligation. While various methods exist, a significant challenge has been the development of a robust protocol compatible with solid-phase peptide synthesis (SPPS) that avoids overoxidation or loss of stereochemical integrity.[2][3]

A notable advancement involves the use of specialized N-sulfonyloxaziridine reagents. These reagents facilitate the conversion of an N-terminal primary amine on a resin-bound peptide directly to the corresponding hydroxylamine.[3] This approach is advantageous as it involves a covalent pre-complexation via an imine bond, followed by an intramolecular oxygen transfer, which enhances selectivity and yield.[3]

Protocol: General Solid-Phase Synthesis of an N-Terminal Hydroxylamine Peptide

This protocol provides a generalized workflow based on modern SPPS techniques for preparing a peptide with an N-terminal hydroxylamine, a crucial component for KAHA ligation.

Materials:

-

Fmoc-protected amino acids

-

Appropriate resin for SPPS (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, DIEA)

-

Deprotection solution: 20% piperidine in DMF

-

N-sulfonyloxaziridine reagent for N-terminal oxidation

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes.

-

Standard Fmoc-SPPS:

-

Perform automated or manual Fmoc-SPPS to assemble the desired peptide sequence.

-

Coupling Step: Use a 4-fold excess of Fmoc-amino acid, HBTU, and a 6-fold excess of DIEA relative to the resin loading. Allow to react for 1-2 hours.

-

Washing Step: Wash the resin thoroughly with DMF and DCM.

-

Deprotection Step: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Fmoc group.

-

Washing Step: Wash the resin thoroughly with DMF and DCM.

-

Repeat the coupling and deprotection cycles until the peptide sequence is complete.

-

-

N-Terminal Amine Oxidation:

-

After the final Fmoc deprotection, wash the resin-bound peptide extensively with DMF.

-

Dissolve the N-sulfonyloxaziridine reagent in aqueous DMF.

-

Add the reagent solution to the resin and agitate at room temperature. The reaction time will be dependent on the specific reagent and peptide sequence (typically 4-12 hours).

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Cleavage and Deprotection:

-

Wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification:

-

Purify the crude N-terminal hydroxylamine peptide by reverse-phase HPLC.

-

Confirm the mass of the final product using mass spectrometry.

-

Caption: Solid-phase synthesis workflow for N-terminal hydroxylamine peptides.

PART 3: Safety and Handling of Hydroxylamine Derivatives

While specific data for this compound is sparse, the safety protocols for related hydroxylamine hydrochlorides provide a strong basis for safe handling. These compounds are often classified as irritants and require careful handling to avoid exposure.

| Hazard Category | Precautionary Measures and Response | Citations |

| Skin Contact | Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice. | [4][5] |

| Eye Contact | Causes serious eye irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. | [4][5] |

| Inhalation | May be harmful if inhaled and can cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or under a fume hood. If inhaled, move the person to fresh air. | [4] |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. | [4] |

| Storage | Store in a well-ventilated, cool, and dry place. Keep the container tightly closed. These compounds can be hygroscopic. | [4][6][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [4] |

Expert Insight: The hydrochloride salt form generally improves the stability and handling of hydroxylamine derivatives compared to their free base forms. However, they should always be handled with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Conclusion and Future Outlook

The specific utility of This compound in peptide synthesis remains an area for future investigation. Its structure suggests potential as a precursor for N-tert-butyl hydroxylamine-containing fragments, with the O-acetyl group serving as a potential protecting or modulating group.

However, the true value for researchers lies in understanding the established and powerful applications of the broader hydroxylamine chemical class. The α-ketoacid-hydroxylamine (KAHA) ligation, in particular, represents a significant strategy for the convergent synthesis of large and complex proteins, a field of growing importance in drug development and biotechnology. The protocols and principles outlined in this guide provide a solid foundation for scientists looking to incorporate these advanced techniques into their research.

References

- Fisher Scientific. (2009, April 8). SAFETY DATA SHEET: N-(tert-Butyl)hydroxylamine hydrochloride.

- Sigma-Aldrich. (2025, November 6).

- ChemicalBook. (2025, July 5).

- TCI Chemicals. (2025, March 13). SAFETY DATA SHEET: O-(tert-Butyl)hydroxylamine Hydrochloride.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: o-tert-Butylhydroxylamine hydrochloride.

-

Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of Chemical Research, 50(10), 2114-2127. [Link]

-

Fukuzumi, T., & Bode, J. W. (2009). A reagent for the convenient, solid-phase synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Journal of the American Chemical Society, 131(11), 3864–3865. [Link]

-

Wikipedia. Hydroxylamine. [Link]

- AAPPTec.

- LookChem. O-Acetyl-N-tert-butylhydroxylamine Hydrochloride product page.

- Chemicalbridge. This compound product page.

-

Johnson, B. A., et al. (2006). Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming. Analytical Biochemistry, 358(1), 15-26. [Link]

-

Fukuzumi, T., & Bode, J. W. (2009). A reagent for the convenient, solid-phase synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Journal of the American Chemical Society, 131(11), 3864–3865. [Link]

- AAPPTec. SYNTHESIS NOTES.

-

Vaden, L. R., et al. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Amino Acids, 38(3), 747-751. [Link]

-

Hiller, D. A., & Strobel, S. A. (2011). A Two-Step Chemical Mechanism for Ribosome-Catalyzed Peptide Bond Formation. Biochemistry, 50(37), 7863–7865. [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 759-769. [Link]

-

Khan Academy. Peptide bonds: Formation and cleavage. [Link]

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

Kitahara, K., et al. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters, 10(11), 2259-2261. [Link]

- Medchrome. (2020, April 29). Peptide Bond Formation and Peptidyl Transferase Reaction [Video]. YouTube.

-

Zhang, Y., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Organic Letters, 15(18), 4786–4789. [Link]

- ResearchGate.

- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.

- FUJIFILM Wako Chemicals. O-Acetyl-N-tert-butylhydroxylamine hydrochloride product page.

Sources

- 1. Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A reagent for the convenient, solid-phase synthesis of N-terminal peptide hydroxylamines for chemoselective ligations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. O-TERT-BUTYLHYDROXYLAMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Application Notes & Protocols: O-Acetyl-N-(tert-butyl)hydroxylamine Hydrochloride as a Strategic Acetylating Agent in Drug Discovery

Abstract